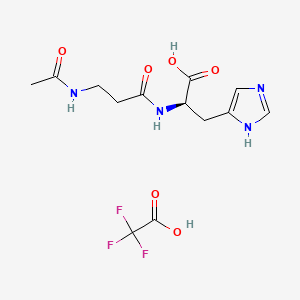
(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound features an imidazole ring, which is known for its biological activity, and an acetamidopropanamido group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent attachment of the acetamidopropanamido group. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Acetamidopropanamido Group: This step often involves the use of protecting groups to ensure selective reactions. The acetamidopropanamido group can be introduced through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamidopropanamido group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the acetamidopropanamido group can produce primary amines.
科学研究应用
(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating diseases due to its bioactive imidazole ring.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This compound may inhibit enzyme function by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Imidazole-4-acetic acid: A metabolite of histamine with a similar imidazole ring structure.
Uniqueness
(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
(2R)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.C2HF3O2/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19);(H,6,7)/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVSBPWHIRWMAB-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N[C@H](CC1=CN=CN1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
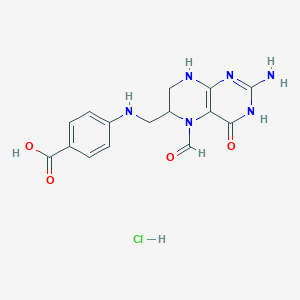
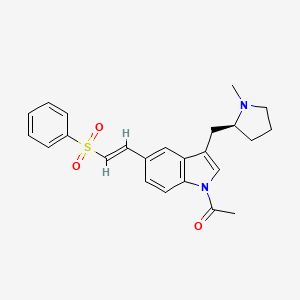
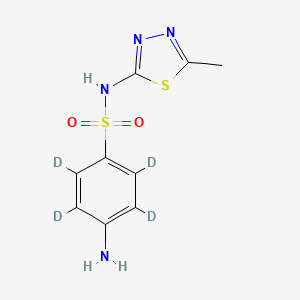
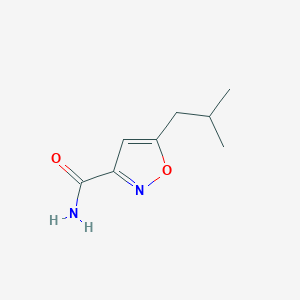
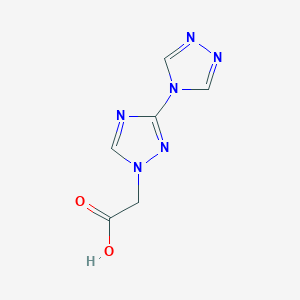
![tert-butyl 2-(5-{4-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]phenyl}-1H-imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8084284.png)
![tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B8084292.png)
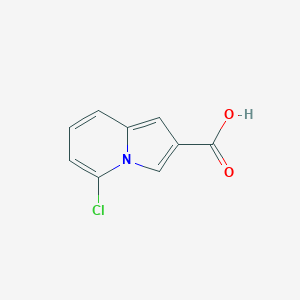
![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8084315.png)
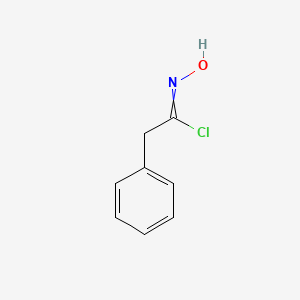
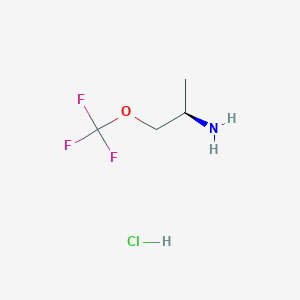
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B8084337.png)
![2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B8084345.png)
![9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8084350.png)
